N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline
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Overview
Description
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline is an organic compound that features a bromine atom and multiple methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline typically involves the reaction of 3-bromo-4,5-dimethoxybenzyl chloride with 4-methoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated and methoxylated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline include:
- 3-bromo-4,5-dimethoxybenzylamine
- 4-methoxybenzylamine
- 3-bromo-4,5-dimethoxyphenylacetic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-19-13-6-4-12(5-7-13)18-10-11-8-14(17)16(21-3)15(9-11)20-2/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWWIDAADWECBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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